

Antifungal activity of (3-Bromophenyl)(4-methoxyphenyl)methanone derivatives

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Compound of Interest

(3-Bromophenyl)(4methoxyphenyl)methanone

Cat. No.:

B1273611

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Comparative Antifungal Activity of Substituted Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of a series of substituted benzophenone derivatives. While specific data on (3-Bromophenyl)(4-methoxyphenyl)methanone was not found in the reviewed literature, this document presents data on structurally related compounds, offering valuable insights into the structure-activity relationships of this chemical class as potential antifungal agents. The information herein is compiled from a study by Sun et al. (2011), which investigated the antifungal properties of various benzophenone derivatives against a panel of phytopathogenic fungi.[1]

Quantitative Antifungal Activity

The antifungal efficacy of several benzophenone derivatives was evaluated against a range of phytopathogenic fungi. The data is presented as the percentage of mycelial growth inhibition at a concentration of 50 μ g/mL. For comparison, the activities of commercial fungicides, Flumorph and Dimethomorph, are also included.

Table 1: In Vitro Antifungal Activity of Benzophenone Derivatives (% Inhibition at 50 μg/mL)[1]



Comp ound ID	Subst ituent s	Altern aria solani	Botry tis ciner ea	Cerco spora arach idicol a	Fusar ium oxysp orum	Gibbe rella zeae	Phyto phtho ra capsi ci	Rhizo ctoni a solani	Scler otinia scler otioru m
1a	2-CH₃, 4-F	45.5	38.9	50.0	42.9	46.2	55.6	44.4	40.0
1b	2-CH₃, 4-Cl	54.5	44.4	55.6	50.0	53.8	61.1	50.0	46.7
3a	4- Morph olino	63.6	55.6	61.1	57.1	61.5	66.7	55.6	53.3
3b	4- Morph olino, 2-CH ₃	72.7	61.1	66.7	64.3	69.2	72.2	61.1	60.0
3c	4- Morph olino, 2,6- (CH ₃) ₂	81.8	66.7	72.2	71.4	76.9	77.8	66.7	66.7
Flumor ph	(Contr ol)	50.0	41.2	52.9	47.1	52.9	58.8	47.1	44.1
Dimet homor ph	(Contr ol)	52.9	44.1	55.9	50.0	55.9	61.8	50.0	47.1

Note: The compound structures are described based on the substitutions on the benzophenone core.

Experimental Protocols General Synthesis of Benzophenone Derivatives



A general method for the synthesis of substituted benzophenones involves the Friedel-Crafts acylation.[1][2]

- Reaction Setup: A solution of an appropriate substituted benzoyl chloride in an anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).
- Addition of Aromatic Substrate: The second aromatic precursor (e.g., a substituted benzene
 or toluene) is added to the solution.
- Catalyst Addition: The reaction is cooled (e.g., to 5 °C), and a Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise.
- Reaction Progression: The reaction mixture is stirred at room temperature for a specified duration (e.g., 4 hours) and monitored for completion using techniques like Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched, typically with an acidic aqueous solution. The organic phase is separated, washed with a basic solution (e.g., saturated sodium bicarbonate) and then with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
- Purification: The crude product is then purified, commonly by column chromatography on silica gel.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was determined using the poisoned food technique.[1]

- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- Media Preparation: The stock solution is incorporated into a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL). The final concentration of the solvent should be controlled and included in the control plates to ensure it does not affect fungal growth.



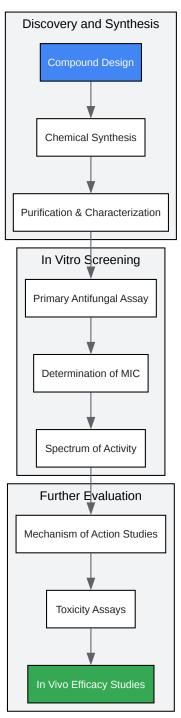
- Plating: The PDA medium containing the test compound is poured into sterile Petri dishes and allowed to solidify.
- Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the periphery of a fresh culture of the test fungus and placed at the center of the agar plate.
- Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period that allows for significant growth in the control plates (plates with PDA and solvent but without the test compound).
- Data Collection: The diameter of the fungal colony is measured in both the control and treated plates.
- Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the
 following formula: % Inhibition = [(dc dt) / dc] * 100 where 'dc' is the average diameter of the
 fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the
 treated group.

Visualizations

Below are diagrams illustrating the general workflow for the discovery and evaluation of novel antifungal compounds and a logical representation of the structure-activity relationship based on the provided data.



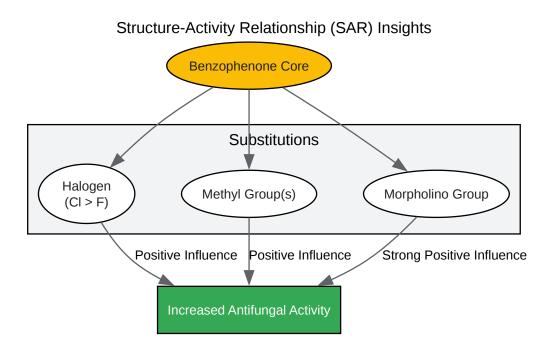
General Workflow for Antifungal Compound Evaluation



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Caption: A flowchart illustrating the typical stages involved in the discovery and preclinical evaluation of novel antifungal drug candidates.



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Caption: A logical diagram summarizing the influence of different chemical substituents on the antifungal activity of the benzophenone core structure based on the provided data.

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